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Compound of Interest

Compound Name: 2-(2-bromophenyl)propanal
CAS No.: 212626-88-5
Cat. No.: B6145826

Get Quote

Part 1: Executive Summary & Structural Context

2-(2-bromophenyl)propanal is a critical chiral building block in the synthesis of complex
pharmaceutical intermediates, particularly for indole-based alkaloids and non-steroidal anti-
inflammatory drug (NSAID) precursors. Its structural uniqueness lies in the steric and electronic
influence of the ortho-bromo substituent on the chiral center.

This guide provides a definitive spectroscopic breakdown. Unlike simple phenylpropanals, the
2-bromo substituent introduces specific rotational barriers and electronic deshielding effects
that are diagnostic in NMR and MS analysis.

Structural Parameters[1][2][3][4][5][6][7][8]

e Formula:
¢ Molecular Weight: 213.07 g/mol (based on

)
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o Key Feature: The ortho-bromo group creates a "roof effect” in NMR and a distinct isotopic
signature in MS.

Part 2: Mass Spectrometry (MS) Analysis

The mass spectrum of 2-(2-bromophenyl)propanal is dominated by the isotopic contribution
of Bromine. This is the primary "self-validating" feature of the molecule.

Isotopic Signature (The "Twin Peaks")

Bromine exists naturally as two stable isotopes:
(50.69%) and

(49.31%).

o Observation: You will not see a single molecular ion (

). Instead, you observe a 1:1 doublet at m/z 212 and m/z 214.

» Validation: If this 1:1 ratio is distorted, the sample is contaminated with a non-brominated
impurity (e.g., des-bromo 2-phenylpropanal).

Fragmentation Pathway

The fragmentation follows a predictable McLafferty-like rearrangement and alpha-cleavage.
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Visualization: MS Fragmentation Logic
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Figure 1: The loss of the aldehyde group precedes the loss of bromine, preserving the isotope
pattern in the secondary ion.

Part 3: Infrared (IR) Spectroscopy

IR is used primarily for functional group confirmation. The ortho-substitution slightly shifts the
carbonyl frequency compared to unsubstituted analogues.

C=0 Stretch (Aldehyde):1720-1730 cm™1, (Strong).
o Note: Typical aliphatic aldehydes are ~1725. The conjugation is interrupted by the

alpha-carbon, but the inductive effect of the aryl ring keeps it in this range.

C-H Stretch (Aldehyde):2720 & 2820 cm~1. (Fermi Doublet).

o Diagnostic: Two weak bands distinct from the aliphatic C-H stretches.

Aromatic C=C:1470, 1580 cm™1.

C-Br Stretch:~1030 cm~1 (often obscured) and ~650-700 cm~1* (Strong).

Part 4: Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural assignment. The data below represents the expected
shifts in CDCls at 298 K.

1H NMR (Proton) Analysis

The molecule possesses a chiral center, making the methylene protons (if any were present)
diastereotopic. However, here we have a methyl group.[1][2][3]
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Critical Insight (The "Ortho" Effect): In 2-phenylpropanal, the methine proton appears around
3.6 ppm. In the 2-bromo derivative, this signal shifts downfield to ~4.2 ppm. This ~0.6 ppm shift
IS the primary indicator that the bromine is in the ortho position rather than meta or para.
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13C NMR (Carbon) Analysis[9][10]

e Carbonyl (C=0):~200.5 ppm.

Aromatic C-Br (Ipso):~124.0 ppm. (Distinctly upfield for an aromatic carbon due to the heavy
atom effect).

Aromatic C-Ipso (to alkyl):~138.0 ppm.

Benzylic CH:~51.0 ppm.

Methyl CH3:~15.5 ppm.[4]

Visualization: NMR Connectivity (COSY/HMBC)
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Figure 2: The NOESY correlation between the Methine and Ortho-Ar proton confirms the
regiochemistry.

Part 5: Experimental Protocols

To ensure reproducible data, follow these specific preparation steps.

NMR Sample Preparation

e Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard.

o Concentration: Dissolve 10-15 mg of the aldehyde in 0.6 mL of solvent.
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o Pre-treatment: Aldehydes oxidize easily to carboxylic acids.
o Step: Filter the solution through a small plug of basic alumina or anhydrous

directly into the NMR tube if the sample is old, to remove traces of 2-(2-
bromophenyl)propanoic acid (which would show a broad OH peak at >11 ppm).

GC-MS Method

e Column: HP-5ms or equivalent (5% Phenyl Methyl Siloxane).
 Inlet Temp: 250°C.
e Split Ratio: 20:1.
e Oven Program:
o Hold 50°C for 2 min.
o Ramp 15°C/min to 280°C.
o Hold 5 min.

o Note: The aldehyde is thermally sensitive. Ensure the liner is clean/deactivated to prevent
degradation to the styrene derivative inside the injector.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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